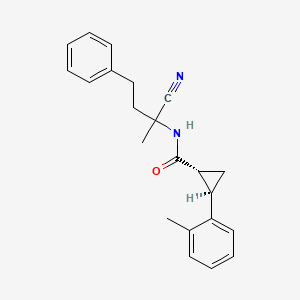
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a highly versatile compound that has been used in a variety of studies, ranging from cancer research to drug development. In
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as matrix metalloproteinases and cyclooxygenase-2. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have neuroprotective effects by increasing the activity of certain signaling pathways that are involved in neuronal survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its versatility. It has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential toxicity. While it has been shown to have anti-tumor and neuroprotective effects, it may also have negative effects on healthy cells. Additionally, the mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood, making it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One direction is to further investigate its mechanism of action in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic methods for 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-bromo-2-methyl-4-(methylthio)butanoic acid with sodium ethoxide in ethanol to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol to form the corresponding oxime. The final step involves the reaction of the oxime with acetic anhydride in the presence of pyridine to form the final product, 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide.
Scientific Research Applications
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been used in a variety of scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQJYAUJOJJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)




![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)


